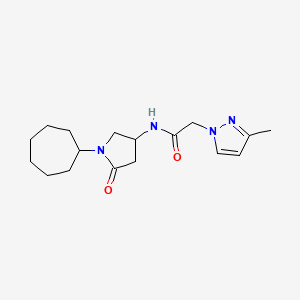
3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone, also known as U-47700, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has recently gained popularity as a recreational drug due to its potent analgesic effects and ease of accessibility. However, its use has been associated with several adverse effects, including addiction, respiratory depression, and death. Despite its potential for abuse, U-47700 has also been studied for its potential therapeutic applications.
Mecanismo De Acción
3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta-opioid receptor, which is involved in the modulation of pain perception. 3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone's binding to these receptors leads to the activation of downstream signaling pathways, resulting in the inhibition of neurotransmitter release and the modulation of neuronal activity.
Biochemical and Physiological Effects:
3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It has also been shown to produce effects on the cardiovascular system, including decreased blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone has several advantages for use in laboratory experiments, including its potent analgesic effects and its ability to activate the mu-opioid receptor. However, its potential for abuse and associated adverse effects, including respiratory depression and death, limit its use in laboratory settings.
Direcciones Futuras
Future research on 3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone should focus on its potential therapeutic applications, including as an analgesic and anesthetic agent. Additionally, further studies should investigate its potential as a treatment for opioid addiction. However, the potential for abuse and associated adverse effects should be carefully considered in any future research.
Métodos De Síntesis
3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone can be synthesized through several methods, including the reaction of 4-chlorobutyryl chloride and 4-morpholinobutanamine in the presence of a base, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 3,4-dichlorophenylacetonitrile with N,N-dimethylaminoethyl chloride, followed by reduction with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone has been studied for its potential therapeutic applications, including as an analgesic and anesthetic agent. It has been shown to be effective in relieving pain in animal models, and its analgesic effects have been compared to those of morphine. Additionally, 3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone has been studied as a potential treatment for opioid addiction due to its ability to activate the mu-opioid receptor.
Propiedades
IUPAC Name |
3-hydroxy-3-(morpholin-4-ylmethyl)-1-(2-phenylethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-17-18(22,15-19-11-13-23-14-12-19)8-4-9-20(17)10-7-16-5-2-1-3-6-16/h1-3,5-6,22H,4,7-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNQWCOZLJEMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CCC2=CC=CC=C2)(CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate](/img/structure/B6005347.png)
![4-(4-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005358.png)
![N-[2-hydroxy-2-(3-pyridinyl)ethyl]-3,5-dimethyl-2-furamide trifluoroacetate (salt)](/img/structure/B6005364.png)
![2-(isopropylthio)-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6005375.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6005383.png)
![{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6005387.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6005402.png)
![N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6005409.png)

![methyl 1-{2-hydroxy-3-[3-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6005426.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6005427.png)
![N-(4-fluoro-2-methylphenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6005432.png)
![4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate](/img/structure/B6005439.png)